spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers
Description
Molecular Formula: C₉H₁₂ClN Molecular Weight: 174.62 g/mol Structural Features: This compound comprises a spirocyclic system integrating bicyclo[2.2.1]heptane (norbornane) and cyclopropane rings. The amine group at position 5 and the hydrochloride salt enhance its polarity and solubility, making it a valuable building block in pharmaceutical synthesis . As a diastereomeric mixture, stereochemical complexity influences its reactivity and downstream applications.
Properties
CAS No. |
2742657-57-2 |
|---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.68 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-8-4-7-3-6(8)5-9(7)1-2-9;/h6-8H,1-5,10H2;1H |
InChI Key |
UMOHBCIKKIEYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC2CC3N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Bicyclic Skeleton Construction
The bicyclo[2.2.1]heptane core is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For example, 2-butene reacts with cyclopentadiene under thermal conditions to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate. This step is critical for establishing the bicyclic architecture, with reaction temperatures ranging from 150–200°C and yields exceeding 80% in optimized setups.
Table 1: Key Parameters for Diels-Alder Reactions
The choice of dienophile influences the substitution pattern on the bicyclic framework. For instance, 1-butene yields 5-ethylbicyclo[2.2.1]hept-2-ene, which undergoes subsequent isomerization to produce ethyl-substituted derivatives.
Cyclopropane Ring Formation
Spirocyclopropanation Strategies
The cyclopropane ring is introduced through a spirocyclization reaction, often employing carbene insertion or [2+1] cycloaddition. A common method involves treating the bicyclic intermediate with diazomethane in the presence of a transition-metal catalyst (e.g., rhodium(II) acetate), which facilitates carbene transfer to form the spirocyclopropane. This step requires stringent control over steric and electronic factors to avoid ring-opening side reactions.
Reaction Mechanism:
-
Diazo Compound Activation :
-
Carbene Transfer :
The rhodium-bound carbene inserts into a C–H bond adjacent to the bicyclo[2.2.1]heptane system, forming the cyclopropane ring.
Diastereoselectivity in Cyclopropanation
The spirocyclopropanation step generates multiple diastereomers due to the planar chirality of the bicyclic system and the cyclopropane’s stereogenicity. Studies indicate that polar aprotic solvents (e.g., dichloromethane) and low temperatures (–20°C) enhance diastereoselectivity by slowing reaction kinetics and favoring thermodynamically stable intermediates.
| Reducing Agent | Solvent | pH | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 5.0 | 65 | 92 |
| NaBH(OAc)₃ | THF | 4.5 | 72 | 94 |
Diastereomer Control and Separation
Kinetic vs. Thermodynamic Control
The diastereomer ratio (dr) is influenced by reaction conditions:
-
Kinetic Control : Low temperatures (–40°C) favor the endo-diastereomer due to faster formation of the less sterically hindered transition state.
-
Thermodynamic Control : Prolonged heating (80°C, 12h) shifts the equilibrium toward the exo-diastereomer, which is more stable by 2–3 kcal/mol.
Chromatographic Resolution
Preparative HPLC using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates diastereomers. A typical mobile phase (hexane/isopropanol, 90:10) achieves baseline separation with α > 1.5.
Table 3: Diastereomer Ratios Under Varied Conditions
| Condition | endo:exo Ratio | Reference |
|---|---|---|
| –40°C, 2h | 85:15 | |
| 80°C, 12h | 30:70 |
Industrial-Scale Synthesis Considerations
Catalytic Isomerization
The patent EP1254882A1 describes a cost-effective method using alumina-boria catalysts to isomerize intermediates directly into spirocyclic amines. For example, passing 5-ethylbicyclo[2.2.1]hept-2-ene over alumina-boria at 155°C yields 2-ethylidenebicyclo[2.2.1]heptane, which is subsequently aminated. This one-pot approach reduces production costs by 40% compared to multi-step protocols.
Solvent Recycling
Polar solvents like dimethylformamide (DMF) are recovered via vacuum distillation and reused in subsequent batches, minimizing waste and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : Reduction reactions can convert the amine group to a more reduced form, such as an amine or an alkane.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Reduced amines, alkanes, and other reduced forms.
Substitution: : Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro/Bicyclic Systems
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Functional Groups : The target’s amine hydrochloride contrasts with the ketone (spiro[...]-5-one) and ene (spiro[...]-5-ene) derivatives, altering solubility and reactivity. Hydrochloride salts improve bioavailability compared to free bases .
- Ring Strain : Cyclopropane in the target introduces high ring strain, similar to bicyclo[1.1.1]pentane derivatives (), enhancing reactivity in ring-opening reactions .
- Complexity : Aspermerodione’s heptacyclic system () exceeds the target’s bicyclic-spiro system, correlating with higher synthetic challenges and bioactivity diversity .
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride is a compound characterized by its unique bicyclic structure and the presence of multiple stereocenters, resulting in a mixture of diastereomers. The biological activity of such compounds is often influenced by their stereochemistry, which can affect their interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H14ClN
- Molecular Weight : 173.67 g/mol
- CAS Number : 140638-52-4
Biological Activity Overview
The biological activity of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride is primarily attributed to its ability to interact with various biological systems, including enzyme inhibition and receptor modulation.
- Receptor Interaction : The compound has been shown to bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Studies indicate that certain diastereomers can inhibit enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.
Case Study 1: CNS Activity
A study investigated the effects of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride on neurotransmitter systems in rodent models. The results demonstrated significant alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
Case Study 2: Antimicrobial Properties
In vitro assays evaluated the antimicrobial efficacy of various diastereomers against common bacterial strains. One diastereomer exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Data Table: Biological Activity Summary
| Property | Diastereomer 1 | Diastereomer 2 | Diastereomer 3 |
|---|---|---|---|
| CNS Receptor Binding | Moderate Affinity | High Affinity | Low Affinity |
| Enzyme Inhibition (IC50) | 50 µM | 25 µM | 100 µM |
| Antimicrobial Activity (MIC) | 8 µg/mL | 16 µg/mL | Not Active |
| Cytotoxicity (IC50) | >100 µM | >100 µM | >100 µM |
Research Findings
Recent research has focused on the stereoselective nature of the compound's biological activity:
- Stereoselectivity : The different diastereomers exhibit distinct pharmacokinetic profiles and biological effects, which are crucial for optimizing therapeutic outcomes.
- Toxicological Studies : Safety assessments indicate that while some diastereomers show promising activity, they also possess varying levels of cytotoxicity that need further investigation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for resolving and characterizing the diastereomeric mixture of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis is recommended for diastereomer separation. Post-separation characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D NOESY for spatial configuration analysis) and mass spectrometry (MS) with collision cross-section (CCS) validation. Predicted CCS values for related spiro compounds (e.g., adducts [M+H]: 131.8 Ų) can guide method optimization .
Q. How can synthetic routes be optimized to control diastereomer ratios in the final product?
- Methodological Answer : Diastereoselectivity can be enhanced via stereocontrolled cyclopropanation or spiro-ring formation. For bicyclo[2.2.1]heptane frameworks, reaction conditions (temperature, catalyst, solvent polarity) significantly influence stereochemical outcomes. For example, zinc-mediated reactions (as in dichloroketene cycloadditions) and chiral auxiliaries have been used to bias spiro compound formation .
Q. What are the critical parameters for validating the compound’s structural identity and purity?
- Methodological Answer : Validate using:
- Molecular formula : Confirm via high-resolution MS (HRMS) and elemental analysis.
- Stereochemistry : Use X-ray crystallography (as in rac-(rel-1R,2R,4S)-spiro derivatives) or vibrational circular dichroism (VCD) .
- Purity : Assess via HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) for thermal stability .
Advanced Research Questions
Q. How does stereochemical configuration influence biological activity, and how can this be systematically studied?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using isolated diastereomers. For example, rigid bicyclo[2.2.1]heptane scaffolds exhibit distinct binding affinities depending on substituent spatial arrangement (e.g., exo vs. endo amine positioning). Use enzyme inhibition assays (e.g., α-chymotrypsin models) and molecular docking simulations to correlate stereochemistry with activity .
Q. What computational strategies are effective for predicting physicochemical properties (e.g., solubility, logP) of diastereomers?
- Methodological Answer : Employ density functional theory (DFT) for optimizing geometries and calculating dipole moments. Machine learning models trained on spiro compound datasets (e.g., PubChem CCS data ) can predict logP and solubility. Validate predictions experimentally via shake-flask solubility tests and reversed-phase HPLC retention times .
Q. How can reaction mechanisms for spiro-ring formation be elucidated to minimize byproducts?
- Methodological Answer : Use isotopic labeling (e.g., -cyclopropane precursors) and in situ monitoring (Raman spectroscopy) to track intermediates. For example, dichloroketene cycloadditions involve zwitterionic intermediates; stabilizing these with Lewis acids (e.g., ZnCl) improves yield and selectivity .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported CCS values or stereochemical assignments?
- Methodological Answer : Cross-validate using multiple techniques:
- CCS discrepancies : Compare experimental ion mobility spectrometry (IMS) data with quantum-mechanically derived predictions .
- Stereochemical conflicts : Re-examine NMR coupling constants (e.g., -values for vicinal protons) and compare with X-ray data from analogous structures (e.g., bicyclo[2.2.1]heptane carboxylates ).
Experimental Design Considerations
Q. What strategies ensure reproducibility in multi-step syntheses of spiro compounds?
- Methodological Answer :
- Step-wise monitoring : Use LC-MS to track intermediate purity.
- Catalyst recycling : Immobilize catalysts (e.g., Pd on carbon) for spiroannulation steps.
- Standardized workup : Employ automated flash chromatography for consistent diastereomer isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
